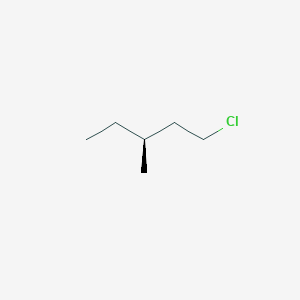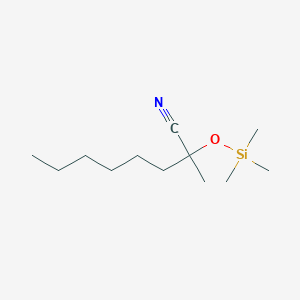
2-Methyl-2-trimethylsilyloxyoctanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-2-(trimethylsilyloxy)octanenitrile is an organic compound with the molecular formula C12H25NOSi. It is characterized by the presence of a nitrile group (-CN) and a trimethylsilyloxy group (-OSi(CH3)3) attached to an octane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(trimethylsilyloxy)octanenitrile typically involves the reaction of 2-methyl-2-hydroxyoctanenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds as follows:
2-methyl-2-hydroxyoctanenitrile+trimethylsilyl chloride→2-methyl-2-(trimethylsilyloxy)octanenitrile+HCl
The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of 2-methyl-2-(trimethylsilyloxy)octanenitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency and scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-2-(trimethylsilyloxy)octanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The trimethylsilyloxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as halides, alkoxides, or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Compounds with new functional groups replacing the trimethylsilyloxy group.
Wissenschaftliche Forschungsanwendungen
2-methyl-2-(trimethylsilyloxy)octanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It may be used in the development of new drugs or bioactive compounds.
Medicine: Explored for its potential therapeutic properties. It may be used in the design of new medications or as a precursor for drug synthesis.
Industry: Utilized in the production of materials with specific properties, such as polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 2-methyl-2-(trimethylsilyloxy)octanenitrile depends on its specific application and the target molecule. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in their activity or function. The trimethylsilyloxy group can enhance the compound’s stability and reactivity, facilitating its interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methyl-2-hydroxyoctanenitrile: The precursor in the synthesis of 2-methyl-2-(trimethylsilyloxy)octanenitrile.
2-methyl-2-(trimethylsilyloxy)hexanenitrile: A similar compound with a shorter carbon chain.
2-methyl-2-(trimethylsilyloxy)decanenitrile: A similar compound with a longer carbon chain.
Uniqueness
2-methyl-2-(trimethylsilyloxy)octanenitrile is unique due to its specific combination of functional groups and carbon chain length. The presence of the trimethylsilyloxy group imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various synthetic and research applications.
Eigenschaften
CAS-Nummer |
51990-77-3 |
|---|---|
Molekularformel |
C12H25NOSi |
Molekulargewicht |
227.42 g/mol |
IUPAC-Name |
2-methyl-2-trimethylsilyloxyoctanenitrile |
InChI |
InChI=1S/C12H25NOSi/c1-6-7-8-9-10-12(2,11-13)14-15(3,4)5/h6-10H2,1-5H3 |
InChI-Schlüssel |
JGHCCQPZHAQXLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)(C#N)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


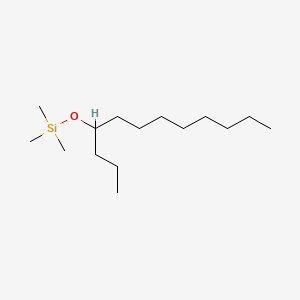
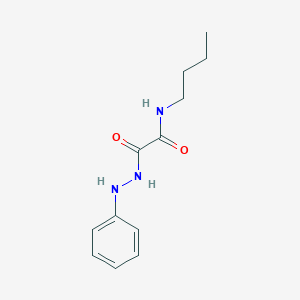
![1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene](/img/structure/B14658933.png)

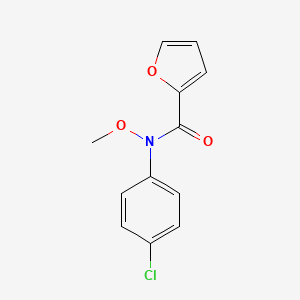
![2-Phenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14658942.png)
![2-(4-Nitrophenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14658943.png)
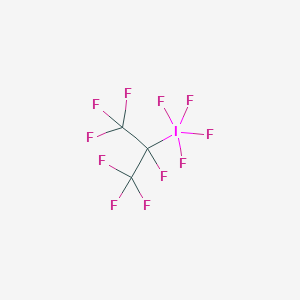


![Benzoic acid--[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol (1/1)](/img/structure/B14658974.png)
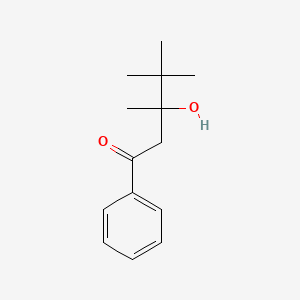
![1-[4-Bromo-3-(trifluoromethyl)phenyl]-2-[4-[2-(diethylamino)ethylamino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14658991.png)
